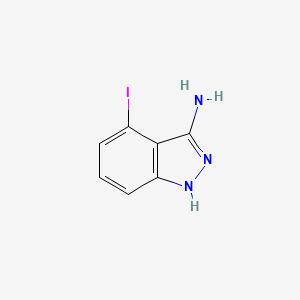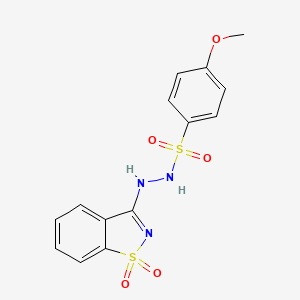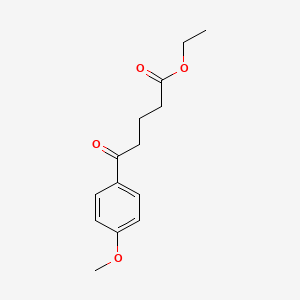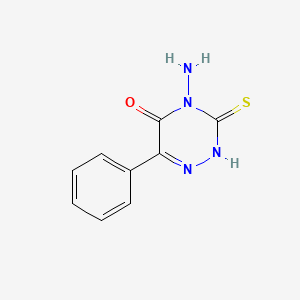
4-Propoxypyrimidine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propoxypyrimidine-2-thiol (4-PPT) is a heterocyclic compound that belongs to the pyrimidine family. It is a sulfur-containing compound that is used in various scientific applications and has been studied extensively over the last few decades. 4-PPT is a versatile compound and has been used in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Redox Reagents in Protein Folding
Pyrimidine derivatives, including 4-Propoxypyrimidine-2-thiol, have been explored for their utility as redox reagents in the in vitro refolding of proteins. Studies have demonstrated that aromatic thiol compounds can serve as effective catalysts for the formation of disulfide bonds during protein renaturation, thus improving the efficiency of refolding processes in biotechnological applications (Patil, Rudolph, & Lange, 2008).
Enzyme Inhibition for Therapeutic Applications
Research on pyrimidine-thiones has revealed their potential in inhibiting enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical for various physiological functions. These inhibitors have shown promise in treating conditions related to enzyme dysfunction, showcasing the therapeutic applications of these compounds (Taslimi et al., 2018).
Antioxidant and Anti-inflammatory Properties
The synthesis of novel pyrimidine derivatives has led to compounds with significant anti-inflammatory and antioxidant activities. These properties are of interest for developing treatments for conditions characterized by oxidative stress and inflammation (Shehab, Abdellattif, & Mouneir, 2018).
Thiol Sensing and Protein Labeling
Pyrimidine derivatives have been employed in the development of selective probes for thiol sensing and protein labeling. These applications are critical for studying cellular redox regulation and understanding the dynamics of protein modifications in biological research (Zhou, Yao, Hu, & Fang, 2016).
Antimicrobial and Anthelmintic Activities
Pyrimidine-thiol derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities, offering new avenues for the development of agents to combat microbial infections and parasitic infestations (Bamnela & Shrivastava, 2010).
Anticancer Agents
The exploration of pyrimidine nucleoside analogues has yielded compounds with promising cytostatic activity against tumor cells. Such research opens up possibilities for creating new anticancer therapies by targeting specific cellular mechanisms (Bege et al., 2019).
Coordination Chemistry
Pyrimidine and its derivatives, including thiol variants, have been extensively studied for their coordination behaviors and applications in creating metal complexes. These compounds have found applications in catalysis, material science, and the study of metalloproteins (Wang, 2014).
作用機序
Target of Action
4-Propoxypyrimidine-2-thiol, a derivative of pyrimidines, primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The compound’s interaction with its targets results in an inhibitory response . This means that this compound reduces the expression and activities of the inflammatory mediators it targets . This action can lead to a decrease in inflammation, thereby potentially alleviating symptoms associated with inflammatory conditions .
Biochemical Pathways
Pyrimidines, including this compound, are involved in various biochemical pathways. They are essential for maintaining cellular functions such as DNA and RNA biosynthesis . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This can affect downstream effects such as the reduction of inflammation.
Result of Action
The primary result of this compound’s action is the potential reduction of inflammation . By inhibiting the expression and activities of certain inflammatory mediators, the compound can help to alleviate the symptoms of inflammatory conditions .
生化学分析
Biochemical Properties
4-Propoxypyrimidine-2-thiol plays a significant role in biochemical reactions, particularly in the context of pyrimidine metabolism. This compound interacts with several enzymes and proteins, influencing various biochemical pathways. For instance, it may interact with enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidine nucleotides . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and affecting the overall metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical pathway. For instance, it could inhibit the activity of DHODH by binding to its active site, thereby reducing the production of pyrimidine nucleotides . Additionally, this compound may influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as DHODH and other cofactors, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to organelles such as the mitochondria or nucleus . The subcellular localization of this compound is crucial for its function, as it determines the specific biochemical pathways and processes it can influence .
特性
IUPAC Name |
6-propoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQWYZJALFTJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399525 |
Source


|
| Record name | 4-propoxypyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-92-2 |
Source


|
| Record name | 4-propoxypyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)


![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)
amino]-acetic acid](/img/structure/B1308374.png)






